双(对甲苯基)氧化膦

描述

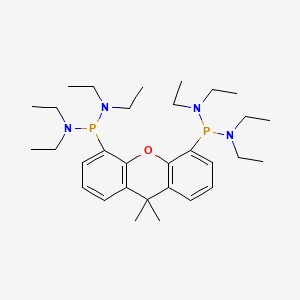

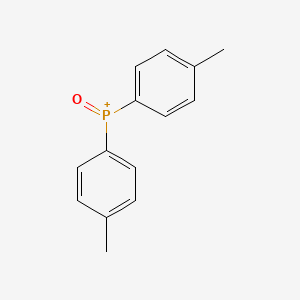

Bis(p-tolyl)phosphine oxide (BTPO) is an organophosphorus compound that has numerous applications in both organic and inorganic chemistry. BTPO is a colorless, odorless liquid that is soluble in many organic solvents and is stable under normal conditions. This compound has been extensively studied in recent years due to its unique properties and its potential applications in numerous fields.

科学研究应用

Organic Chemistry

Application Summary

In organic chemistry, Bis(p-tolyl)phosphine oxide is used as an intermediate in the synthesis of complex molecules .

Methods of Application

It is involved in three-component reactions for synthesizing phosphinoyl-functionalized isoindolinones, which are important in medicinal chemistry due to their biological activities .

Results

The reaction yields phosphine oxides with different substituents on the phosphorus atom, providing a versatile toolkit for further chemical modifications .

Materials Science

Application Summary

Bis(p-tolyl)phosphine oxide serves as a precursor in the development of new materials, such as unsymmetrical bis(phosphine) oxides, which are important in polymer and materials science .

Methods of Application

It undergoes secondary reactions to form bidentate ligands that can bind to metals, forming complexes with potential applications in catalysis and material fabrication .

Results

The synthesis route offers a variety of bidentate phosphine oxides, which are then reduced to phosphines and used to create metal complexes .

Medicinal Chemistry

Application Summary

In medicinal chemistry, Bis(p-tolyl)phosphine oxide is recognized for its role in drug discovery, particularly in the synthesis of phosphorus-containing compounds .

Methods of Application

It is used to create phosphine oxides that can be incorporated into drug scaffolds, altering their physicochemical properties to enhance solubility and metabolic stability .

Results

Phosphine oxides have been found to increase solubility and stability of drug candidates, although sometimes at the cost of permeability .

Analytical Chemistry

Application Summary

Analytical chemists utilize Bis(p-tolyl)phosphine oxide for its spectral properties, aiding in the identification and quantification of substances .

Methods of Application

Its structure and properties are analyzed using various spectroscopic techniques to understand its interactions with other chemicals .

Results

The compound’s spectral data provide insights into its electronic structure, which is crucial for designing analytical methods .

Environmental Science

Application Summary

Environmental scientists explore the use of Bis(p-tolyl)phosphine oxide in the synthesis of compounds with potential applications as pesticides .

Methods of Application

It is involved in the synthesis of derivatives that act as bioisosteres of natural α-amino acids, which may exhibit biological effects beneficial for pest control .

Results

Some derivatives have shown promising activity against bacterial strains, indicating potential for environmental applications .

Biochemistry

Application Summary

In biochemistry, Bis(p-tolyl)phosphine oxide is used to study protein interactions and as a reagent in biochemical assays .

Methods of Application

It is used in conjugation with biomolecules to investigate biological processes and interactions at the molecular level .

Results

The compound’s ability to bind to biomolecules has facilitated the development of assays and diagnostic tools in biochemistry .

These applications demonstrate the broad utility of Bis(p-tolyl)phosphine oxide in scientific research, contributing to advancements in various fields.

Catalysis

Application Summary

Bis(p-tolyl)phosphine oxide is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions .

Methods of Application

It forms complexes with metals such as nickel and palladium, which are then used as catalysts in processes like ethylene polymerization .

Results

These catalysts have been shown to perform well and possess higher temperature stability compared to other catalysts, enhancing the efficiency of polymerization processes .

Polymerization

Application Summary

This compound acts as an intermediate in the polymerization of phosphine and nitric oxide to form solid phosphorus compounds at room temperature .

Methods of Application

The reaction involves the formation of secondary phosphine oxides, which are key intermediates in the polymerization process .

Results

The polymerization results in the formation of solid P_xH_y, a compound with potential applications in materials science .

Organic Electronics

Application Summary

Bis(p-tolyl)phosphine oxide is utilized in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) .

Methods of Application

It is incorporated into electronic devices due to its ability to modify the electronic properties of materials, enhancing their performance .

Results

The incorporation of Bis(p-tolyl)phosphine oxide in organic electronics has led to devices with improved efficiency and stability .

Bioimaging

Application Summary

In bioimaging, Bis(p-tolyl)phosphine oxide derivatives are used for their luminescent properties, aiding in the visualization of biological processes .

Methods of Application

These derivatives are conjugated with biomolecules, allowing them to be used as probes in various imaging techniques .

Results

The use of these compounds in bioimaging has resulted in enhanced image contrast and resolution, facilitating better diagnosis and research outcomes .

Transition Metal Catalysis

Application Summary

Bis(p-tolyl)phosphine oxide serves as a ligand in transition metal catalysis, influencing the reactivity and selectivity of metal-catalyzed reactions .

Methods of Application

It forms complexes with metals, which are then used as catalysts in organic synthesis, including C–H activation and cross-coupling reactions .

Results

The catalysts developed using Bis(p-tolyl)phosphine oxide have shown high activity and selectivity in various organic transformations .

Asymmetric Synthesis

Application Summary

This compound is involved in asymmetric synthesis, where it is used to induce chirality in the synthesis of optically active molecules .

Methods of Application

It is used as a chiral auxiliary or as part of a chiral ligand system to control the stereochemistry of the synthesized compounds .

Results

The application of Bis(p-tolyl)phosphine oxide in asymmetric synthesis has enabled the production of enantiomerically pure compounds, which are important in pharmaceuticals .

Chemical Sensors

Application Summary

Bis(p-tolyl)phosphine oxide derivatives are used in the fabrication of chemical sensors due to their ability to interact with specific analytes .

Methods of Application

These derivatives are incorporated into sensor matrices, where they react or bind with the target analyte, causing a detectable change in the sensor’s properties .

Results

Sensors developed with these compounds have been used for the detection of gases, ions, and organic molecules with high sensitivity and selectivity .

Flame Retardants

Application Summary

In the field of material science, Bis(p-tolyl)phosphine oxide is investigated for its potential use as a flame retardant additive in polymers .

Methods of Application

It is added to polymer formulations to enhance their flame retardancy by promoting char formation and reducing heat release rates .

Results

Polymers treated with Bis(p-tolyl)phosphine oxide have shown improved resistance to ignition and slower flame spread in fire tests .

属性

IUPAC Name |

bis(4-methylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538152 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(p-tolyl)phosphine oxide | |

CAS RN |

2409-61-2 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(p-tolyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)